Direct Chiral Purity Advantage over Racemic Epoxide in (S)-Alprenolol Synthesis
A strict requirement for this analysis is the presence of quantitative, comparator-based evidence. An exhaustive search of primary research papers, patents, and authoritative databases returned no study providing a direct, quantitative comparison of the target compound against a defined comparator in a specific assay or system. The available vendor data (e.g., 95% purity ) lacks a comparator baseline and does not constitute differentiation evidence. The known synthetic route to (S)-alprenolol via this chiral epoxide implies a differentiation in final enantiomeric purity, but no explicit quantitative comparison (e.g., final ee% vs. using a racemic epoxide) was found in the searched literature. Therefore, this evidence item is designated as Supporting evidence only, as it fails to meet the mandatory criteria for a Core Evidence Admission.
| Evidence Dimension | Enantiomeric purity cascade to final drug substance |
|---|---|
| Target Compound Data | Implied >0% ee (no quantitative data found) |
| Comparator Or Baseline | Racemic 2-[(2-allylphenoxy)methyl]oxirane (CAS 4638-04-4) - 0% ee |
| Quantified Difference | Not quantifiable from available data |
| Conditions | Not applicable |
Why This Matters
This matters because the procurement of a chirally pure intermediate directly impacts the enantiomeric purity and yield of the final active pharmaceutical ingredient, a critical factor for regulatory and therapeutic efficacy.
